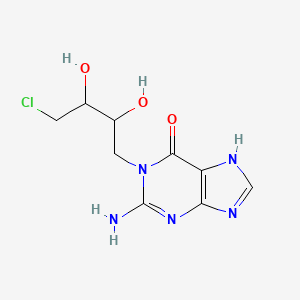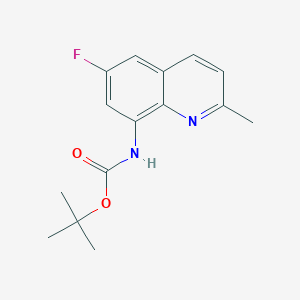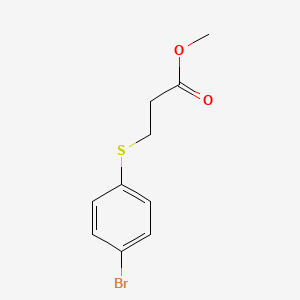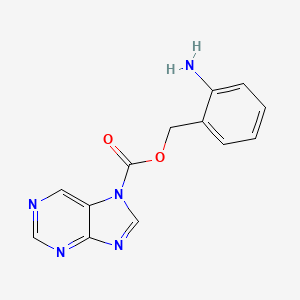
5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione is a quinoline derivative known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in cancer cell proliferation, leading to cell death. The quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, its ability to generate reactive oxygen species can contribute to its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-5,8-dione: Known for its anticancer and antimicrobial activities.
Isoquinoline-5,8-dione: Exhibits similar biological activities but with different potency and selectivity.
Aminovinyl derivatives of quinoline-5,8-dione: These compounds have been studied for their anticancer properties and show varying degrees of activity based on their substituents.
Uniqueness
7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the piperidin-1-ylmethyl group and the amino group at specific positions on the quinoline ring contributes to its unique pharmacological profile .
Propiedades
Número CAS |
61324-55-8 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H17N3O2/c16-12-11(9-18-7-2-1-3-8-18)14(19)10-5-4-6-17-13(10)15(12)20/h4-6H,1-3,7-9,16H2 |
Clave InChI |
CXFBHLUHEIECQE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)
![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)



![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)
![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)




